molecular formula C21H17ClN4O2 B2889050 3-{[(2-Chloro-6-ethoxyquinolin-3-yl)methylidene]amino}-2-methyl-3,4-dihydroquinazolin-4-one CAS No. 1394810-30-0

3-{[(2-Chloro-6-ethoxyquinolin-3-yl)methylidene]amino}-2-methyl-3,4-dihydroquinazolin-4-one

Cat. No. B2889050
CAS RN: 1394810-30-0
M. Wt: 392.84
InChI Key: INFXFAZXKBORHK-UHFFFAOYSA-N
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Description

The compound “3-{[(2-Chloro-6-ethoxyquinolin-3-yl)methylidene]amino}-2-methyl-3,4-dihydroquinazolin-4-one” is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .


Synthesis Analysis

The synthesis of quinoline derivatives often involves the condensation of 2-chloroquinoline-3-carbaldehydes and other compounds . For example, a series of (E)-1-(3/4-{[(E)-(2-chloroquinolin-3-yl)methylidene]amino}phenyl)ethan-1-one oximes have been synthesized by the condensation of 2-chloroquinoline-3-carbaldehydes and (E)-1-(3/4-aminophenyl)ethan-1-one oximes using glacial acetic acid as a catalyst .


Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by a bicyclic system containing a benzene ring fused to a pyridine ring . The substitution on the heterocyclic pyridine ring rather than the aromatic moiety often determines the biological activity of quinoline derivatives .


Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions. For instance, they are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds within the quinazolinone and quinoline families, including derivatives similar to the specified compound, have been synthesized and evaluated for their antimicrobial properties. For instance, novel triazole derivatives have been synthesized and tested for their antimicrobial activities, demonstrating moderate to good efficacy against various microorganisms. Such studies highlight the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007; Habib et al., 2013).

Antioxidant Studies

Quinazolin derivatives have also been synthesized and characterized for their potential as antioxidants. Studies reveal that some synthesized compounds show excellent scavenging capacity against radicals like DPPH and Nitric oxide (NO), suggesting these compounds could serve as potent antioxidants (Al-azawi, 2016).

Anti-inflammatory and Anticonvulsant Activities

Further research into thioxoquinazolinone derivatives has explored their anticonvulsant and antimicrobial activities. Such studies underscore the diverse biological potentials of quinazolinone derivatives, including anti-inflammatory effects, highlighting their therapeutic relevance (Rajasekaran et al., 2013).

Tubulin Polymerization Inhibition

Certain derivatives have been identified as tubulin polymerization inhibitors, demonstrating significant antiproliferative activity toward cancer cells. This suggests their utility in cancer research and therapy, offering insights into the mechanisms of action for potential anticancer agents (Minegishi et al., 2015).

Molecular Docking and Biological Potentials

Recent studies have involved the synthesis of new quinazoline derivatives, evaluating their biological potentials through molecular docking, indicating significant antioxidant, antiulcer, and anti-inflammatory activities. These findings underscore the compounds' potential in various therapeutic applications, including their safety on liver enzymes in animal models (Borik & Hussein, 2021).

Mechanism of Action

Future Directions

The future directions in the research of quinoline derivatives involve the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .

properties

IUPAC Name

3-[(2-chloro-6-ethoxyquinolin-3-yl)methylideneamino]-2-methylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2/c1-3-28-16-8-9-18-14(11-16)10-15(20(22)25-18)12-23-26-13(2)24-19-7-5-4-6-17(19)21(26)27/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFXFAZXKBORHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C=NN3C(=NC4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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